3-[4-(2-Aminocyclopropyl)phenyl]phenol
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Overview
Description
4’-(2-Aminocyclopropyl)-[1,1’-biphenyl]-3-ol is a compound of interest in various scientific fields due to its unique structure and potential applications. This compound features a biphenyl core with an aminocyclopropyl group and a hydroxyl group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(2-Aminocyclopropyl)-[1,1’-biphenyl]-3-ol typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.
Introduction of the Aminocyclopropyl Group: The aminocyclopropyl group can be introduced via a cyclopropanation reaction, where an alkene undergoes cyclopropanation using diazo compounds, ylides, or carbenes.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, typically using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of 4’-(2-Aminocyclopropyl)-[1,1’-biphenyl]-3-ol may involve large-scale Suzuki-Miyaura coupling reactions followed by cyclopropanation and hydroxylation steps. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
4’-(2-Aminocyclopropyl)-[1,1’-biphenyl]-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The aminocyclopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated derivatives.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
4’-(2-Aminocyclopropyl)-[1,1’-biphenyl]-3-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological macromolecules and its role in enzyme inhibition.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 4’-(2-Aminocyclopropyl)-[1,1’-biphenyl]-3-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminocyclopropyl)phenol: Shares the aminocyclopropyl group but lacks the biphenyl core.
1-Aminocyclopropane-1-carboxylic acid: Contains the aminocyclopropyl group but differs in its overall structure and functional groups.
Uniqueness
4’-(2-Aminocyclopropyl)-[1,1’-biphenyl]-3-ol is unique due to its combination of a biphenyl core, an aminocyclopropyl group, and a hydroxyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific applications.
Properties
Molecular Formula |
C15H15NO |
---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
3-[4-(2-aminocyclopropyl)phenyl]phenol |
InChI |
InChI=1S/C15H15NO/c16-15-9-14(15)11-6-4-10(5-7-11)12-2-1-3-13(17)8-12/h1-8,14-15,17H,9,16H2 |
InChI Key |
DSOJSZXQRJGBCW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1N)C2=CC=C(C=C2)C3=CC(=CC=C3)O |
Origin of Product |
United States |
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